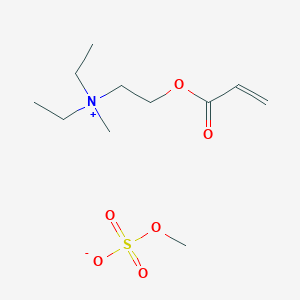
2-(Diethylamino)ethyl acrylate methyl sulfate
Overview
Description
Synthesis Analysis
The synthesis of polymers and copolymers related to 2-(Diethylamino)ethyl acrylate often involves radical polymerization techniques. For instance, thermosensitive and pH-sensitive poly[N-(2-(diethylamino)ethyl]acrylamide) polymers are synthesized by radical polymerization, indicating a potential method for synthesizing related compounds like 2-(Diethylamino)ethyl acrylate methyl sulfate (Simonova et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds often features responsive moieties that react to changes in environmental conditions such as pH and temperature. For example, the diethylamino group in the backbone of poly[N-[2-(diethylamino)ethyl]acrylamide] (PDEAEAM) plays a crucial role in determining its thermoresponse in water, suggesting that 2-(Diethylamino)ethyl acrylate methyl sulfate may exhibit similar responsive behaviors (Song et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving acrylate compounds often lead to the formation of polymers with specific properties. For example, metal-free oxidative 1,2-arylmethylation cascades of N-(arylsulfonyl)acrylamides show the ability to form two new C-C bonds, demonstrating the reactivity of acrylamide derivatives in chemical synthesis (Tan et al., 2016).
Physical Properties Analysis
The physical properties of polymers derived from acrylate compounds are influenced by their molecular weight, composition, and environmental conditions such as pH and temperature. As observed in studies of poly(N-[2-(diethylamino)ethyl]acrylamide) buffer solutions, phase separation temperatures and structural-phase transitions are significantly affected by concentration and pH, indicating that the physical properties of 2-(Diethylamino)ethyl acrylate methyl sulfate-based polymers may also be tunable (Simonova et al., 2020).
Chemical Properties Analysis
The chemical properties of acrylate-based polymers, such as reactivity and stability, are crucial for their applications. For instance, copolymers of 2-(dimethylamino)ethyl acrylate exhibit improved thermal stabilities compared to their homopolymers, suggesting that modifications in the acrylate structure can enhance polymer stability and reactivity (Aggour, 1994).
Scientific Research Applications
Thermoresponsive and pH/CO2-Responsive Polymers
Research has led to the development of a novel acrylamide monomer, which includes the 2-(diethylamino)ethyl group. This polymer shows unique thermoresponsive properties, influenced by factors like molecular weight, salt concentration, and pH. Interestingly, its solubility can be reversibly adjusted with CO2 gas, presenting potential applications in environmentally responsive materials (Jiang et al., 2014).
Adsorption and Separation Applications
The compound has been used in the synthesis of crosslinked polymers for the adsorption and separation of ions like vanadium(V), molybdenum(VI), and rhenium(VII). These polymers show significant potential in selective ion separation, influenced by factors like pH (Rivas, Maturana, & Hauser, 1999).
Enhanced Oil Recovery
A novel acrylamide copolymer has been developed for enhanced oil recovery. This copolymer, synthesized using 2-(diethylamino)ethyl acrylate methyl sulfate, demonstrates remarkable thickening, salt tolerance, and viscoelasticity, making it a promising material for oil recovery applications (Gou et al., 2015).
Drug Delivery Applications
The compound has been utilized in the preparation of pH-sensitive microspheres for drug delivery. These microspheres demonstrate the potential for controlled release of drugs, as evidenced by their successful loading and release in varying pH conditions (Swamy et al., 2013).
Antifogging and Frost-Resisting Coatings
Research has also explored the use of related acrylate polymers in creating coatings with antifogging and frost-resisting properties. These findings could have significant implications for various industrial and consumer applications, such as in optics and automotive industries (Zhao et al., 2020).
Sludge Dewatering in Wastewater Treatment
Copolymers containing 2-(diethylamino)ethyl acrylate methyl sulfate have been synthesized for use in sludge dewatering aids in wastewater treatment. These polymers offer a greener solution compared to current products, providing an effective and environmentally friendly alternative (Lu et al., 2014).
Flame Retardance in Polymers
Chemically modified polyacrylonitrile polymers containing 2-(diethylamino)ethyl acrylate methyl sulfate groups have shown significant increases in flame retardance. This modification suggests a potential application in developing fire-resistant materials (Joseph & Tretsiakova-McNally, 2012).
Safety And Hazards
properties
IUPAC Name |
diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO2.CH4O4S/c1-5-10(12)13-9-8-11(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWSOHCILAMHGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C=C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066731 | |
| Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)ethyl acrylate methyl sulfate | |
CAS RN |
21810-39-9 | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21810-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethylamino)ethyl acrylate methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021810399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DLK72U62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















